molecular formula C4H10 B13766490 Propane-1,1,1,3,3,3-d6, 2-methyl- CAS No. 74440-45-2

Propane-1,1,1,3,3,3-d6, 2-methyl-

Cat. No.: B13766490
CAS No.: 74440-45-2
M. Wt: 64.16 g/mol
InChI Key: NNPPMTNAJDCUHE-WFGJKAKNSA-N
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Description

Propane-1,1,1,3,3,3-d6, 2-methyl- is a deuterated compound with the molecular formula C4H4D6 and a molecular weight of 64.1592 . This compound is a derivative of propane where six hydrogen atoms are replaced by deuterium atoms, making it useful in various scientific research applications due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane-1,1,1,3,3,3-d6, 2-methyl- typically involves the deuteration of 2-methylpropane. This process can be achieved through classical organic chemistry methods and H/D exchange processes. One common method involves the use of deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of deuterated compounds like Propane-1,1,1,3,3,3-d6, 2-methyl- often involves large-scale deuteration processes using deuterium oxide (D2O) or deuterium gas. These methods ensure high yield and purity, which are crucial for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Propane-1,1,1,3,3,3-d6, 2-methyl- can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of light or heat.

Major Products Formed

Scientific Research Applications

Propane-1,1,1,3,3,3-d6, 2-methyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Propane-1,1,1,3,3,3-d6, 2-methyl- exerts its effects is primarily through its isotopic substitution. Deuterium atoms have a greater mass than hydrogen atoms, which can influence the rate of chemical reactions and the stability of chemical bonds. This isotopic effect is leveraged in various applications to study reaction mechanisms and improve the properties of chemical compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propane-1,1,1,3,3,3-d6, 2-methyl- is unique due to its specific isotopic composition, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its deuterium atoms offer insights into reaction mechanisms and molecular interactions that are not possible with non-deuterated compounds .

Properties

CAS No.

74440-45-2

Molecular Formula

C4H10

Molecular Weight

64.16 g/mol

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-methylpropane

InChI

InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i1D3,2D3

InChI Key

NNPPMTNAJDCUHE-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C

Origin of Product

United States

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